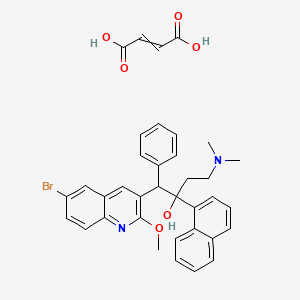
1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bedaquiline fumarate is a diarylquinoline antimycobacterial compound used primarily for the treatment of multidrug-resistant tuberculosis. It was approved by the United States Food and Drug Administration in 2012 and is included in the World Health Organization’s List of Essential Medicines . This compound works by inhibiting the adenosine triphosphate synthase enzyme of Mycobacterium tuberculosis, thereby blocking the bacteria’s energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bedaquiline fumarate involves several key steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 6-bromo-2-methoxy-3-quinolinecarboxaldehyde with 1-naphthylamine, followed by a series of reactions to introduce the dimethylamino and phenyl groups .
Industrial Production Methods: Industrial production of bedaquiline fumarate typically involves optimizing the synthetic route for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The preparation of different crystal forms (I, II, and III) of bedaquiline fumarate has been developed to improve its physicochemical properties and stability .
化学反应分析
Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of degradation products.
Reduction: Although less common, reduction reactions can alter the functional groups on the quinoline core.
Substitution: Substitution reactions can occur at the quinoline ring or the naphthyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives .
科学研究应用
Bedaquiline fumarate has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of diarylquinolines.
Biology: Research on bedaquiline fumarate focuses on its interaction with bacterial enzymes and its potential to inhibit other pathogens.
作用机制
Bedaquiline fumarate exerts its effects by inhibiting the adenosine triphosphate synthase enzyme of Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By blocking this enzyme, bedaquiline fumarate effectively starves the bacteria of energy, leading to their death . The compound specifically targets the c subunit of the adenosine triphosphate synthase, which is unique to mycobacteria, making it highly selective .
相似化合物的比较
Delamanid: Another antimycobacterial agent used for multidrug-resistant tuberculosis.
Pretomanid: Used in combination with other drugs for the treatment of extensively drug-resistant tuberculosis.
Linezolid: An antibiotic used for various bacterial infections, including drug-resistant tuberculosis.
Uniqueness: Bedaquiline fumarate is unique due to its specific mechanism of action targeting the adenosine triphosphate synthase enzyme. Unlike other antimycobacterial agents, it does not affect DNA gyrase or other common bacterial targets, making it a valuable addition to the treatment of multidrug-resistant tuberculosis .
属性
IUPAC Name |
1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSPMRFRHMMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

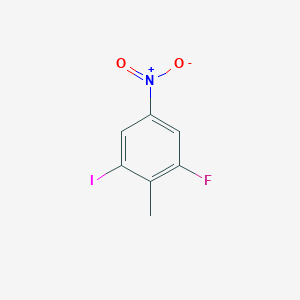
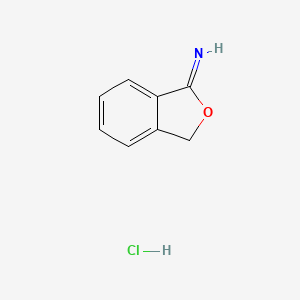
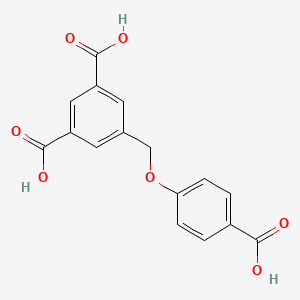
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
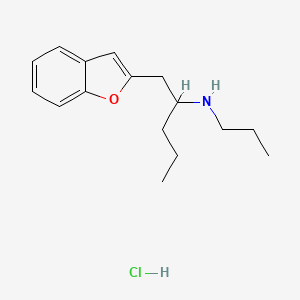
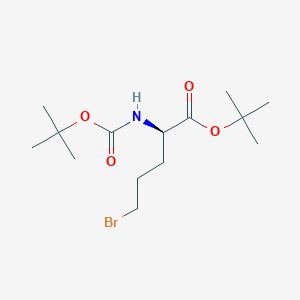
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
